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Compound of Interest

Compound Name: 1-Bromo-2,4-dinitrobenzene

Cat. No.: B145926 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,4-
dinitrobenzene, a crucial intermediate in the synthesis of various organic compounds.[1][2]

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, intended for researchers, scientists,

and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-Bromo-2,4-dinitrobenzene, both ¹H and ¹³C

NMR are essential for structural elucidation.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Bromo-2,4-dinitrobenzene is characterized by three distinct

signals in the aromatic region, corresponding to the three protons on the benzene ring. The

electron-withdrawing nature of the two nitro groups and the bromine atom significantly

deshields these protons, causing them to resonate at high chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-2,4-dinitrobenzene
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~8.66 d ~2.8

H-5 ~8.22 dd ~9.3, ~2.8

H-6 ~7.93 d ~9.3

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

[3][4]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to the low symmetry of 1-Bromo-2,4-dinitrobenzene, six distinct signals are expected for the

six carbons of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-2,4-dinitrobenzene

Carbon Chemical Shift (δ, ppm)

C-1 (C-Br) ~119

C-2 (C-NO₂) ~148

C-3 ~129

C-4 (C-NO₂) ~141

C-5 ~122

C-6 ~133

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Bromo-2,4-dinitrobenzene shows characteristic absorption bands for the nitro

groups and the aromatic ring.

Table 3: Key IR Absorption Bands for 1-Bromo-2,4-dinitrobenzene

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100 C-H (aromatic) Stretching

~1600, ~1470 C=C (aromatic) Stretching

~1530 N-O (nitro) Asymmetric Stretching

~1350 N-O (nitro) Symmetric Stretching

~840 C-H (aromatic) Out-of-plane Bending

~740 C-Br Stretching

Data obtained from condensed phase spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 1-Bromo-2,4-dinitrobenzene is expected to show absorption bands

corresponding to the π → π* transitions of the aromatic system, influenced by the nitro and

bromo substituents.

Table 4: UV-Vis Spectroscopic Data for 1-Bromo-2,4-dinitrobenzene

λmax (nm) Solvent Electronic Transition

~230, ~260, ~300 Not Specified π → π*

Specific absorption maxima can vary depending on the solvent used.[7][8]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A small amount of 1-Bromo-2,4-dinitrobenzene (typically 5-10 mg for

¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS), may be added.[9]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

[10]

Data Acquisition: For ¹H NMR, a single pulse is typically sufficient. For ¹³C NMR, multiple

scans are usually required to obtain a good signal-to-noise ratio due to the low natural

abundance of the ¹³C isotope.[11] An inverse-gated decoupling sequence can be used for

quantitative ¹³C NMR.[5][12]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample like 1-Bromo-2,4-dinitrobenzene, the spectrum can

be obtained as a KBr pellet or a mull (e.g., Nujol). For a KBr pellet, a small amount of the

sample is ground with dry KBr and pressed into a thin, transparent disk.

Instrument Setup: The IR spectrometer is purged to minimize atmospheric interference (e.g.,

from CO₂ and H₂O). A background spectrum of the empty sample compartment (or the pure

KBr pellet) is recorded.

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the IR

spectrum is recorded. The instrument measures the transmittance or absorbance of infrared

radiation as a function of wavenumber.[13]
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Sample Preparation: A dilute solution of 1-Bromo-2,4-dinitrobenzene is prepared in a

suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is

adjusted to ensure that the absorbance falls within the linear range of the instrument

(typically 0.1 to 1.0).[14]

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The

appropriate wavelength range is selected. A cuvette containing the pure solvent is used to

record a baseline spectrum.[15]

Data Acquisition: The cuvette is rinsed and filled with the sample solution. The absorbance of

the sample is measured across the selected wavelength range.

Data Processing: The baseline spectrum is subtracted from the sample spectrum to obtain

the final UV-Vis absorption spectrum. The wavelengths of maximum absorbance (λmax) are

identified.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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